molecular formula C12H12N2O4 B14164622 2,2-Dimethyl-5-(2-phenylhydrazinylidene)-1,3-dioxane-4,6-dione CAS No. 75307-67-4

2,2-Dimethyl-5-(2-phenylhydrazinylidene)-1,3-dioxane-4,6-dione

Cat. No.: B14164622
CAS No.: 75307-67-4
M. Wt: 248.23 g/mol
InChI Key: JSNXCUKEWKLJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-5-(2-phenylhydrazinylidene)-1,3-dioxane-4,6-dione is a complex organic compound that features a dioxane ring substituted with dimethyl and phenylhydrazinylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(2-phenylhydrazinylidene)-1,3-dioxane-4,6-dione typically involves the reaction of appropriate dioxane derivatives with phenylhydrazine under controlled conditions. The reaction may require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(2-phenylhydrazinylidene)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can alter the hydrazinylidene group.

    Substitution: Substitution reactions can occur at the phenyl or dioxane ring positions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dioxane derivatives, while substitution reactions can introduce new functional groups to the phenyl ring.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties or as a drug precursor.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(2-phenylhydrazinylidene)-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The phenylhydrazinylidene group may play a crucial role in binding to enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxane-4,6-dione: Lacks the phenylhydrazinylidene group.

    5-Phenylhydrazinylidene-1,3-dioxane-4,6-dione: Lacks the dimethyl substitution.

    2,2-Dimethyl-5-(2-phenylhydrazinylidene)-1,3-dioxane: Lacks the dione functionality.

Properties

CAS No.

75307-67-4

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

2,2-dimethyl-5-(phenylhydrazinylidene)-1,3-dioxane-4,6-dione

InChI

InChI=1S/C12H12N2O4/c1-12(2)17-10(15)9(11(16)18-12)14-13-8-6-4-3-5-7-8/h3-7,13H,1-2H3

InChI Key

JSNXCUKEWKLJLX-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=NNC2=CC=CC=C2)C(=O)O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.